molecular formula C7H16Cl2N2 B2455191 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride CAS No. 2375272-92-5

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride

Cat. No. B2455191
CAS RN: 2375272-92-5
M. Wt: 199.12
InChI Key: LIWYCQYRPNJEBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H . The molecular weight of the compound is 199.12 .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . The storage temperature is room temperature .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is not fully understood. However, it is known to interact with various neurotransmitter receptors, including dopamine, serotonin, and acetylcholine receptors. It has been shown to have both agonist and antagonist properties depending on the receptor subtype and the specific compound being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific compound being studied. It has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and acetylcholine. It has also been shown to have effects on various physiological processes, including motor function, cognition, and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride in lab experiments is its unique chemical structure, which allows for the study of various biological processes. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using this compound is its limited solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride. One area of research could focus on the development of new compounds that have improved pharmacological properties, such as increased selectivity for specific receptor subtypes. Another area of research could focus on the use of this compound in the development of new treatments for various neurological and psychiatric disorders. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves the reaction of quinuclidine with hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride has been used in various scientific research applications, including pharmacology, neuroscience, and medicinal chemistry. It has been used as a starting material for the synthesis of various pharmaceutical compounds, including antipsychotic drugs such as clozapine, olanzapine, and quetiapine. It has also been used as a tool for studying the structure-activity relationships of various neurotransmitters and their receptors.

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-azabicyclo[3.2.1]octan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWYCQYRPNJEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CNC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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